3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester
Overview
Description
3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H28N4O3 and its molecular weight is 324.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Piperazine Derivatives in Antimycobacterial Activity
Piperazine and its analogues, due to their nitrogen-containing heterocyclic structure, have been extensively studied for their medicinal properties. A significant area of application is in the development of anti-mycobacterial compounds, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This research highlights the potential of piperazine-based molecules in addressing tuberculosis through the design and synthesis of novel anti-mycobacterial agents, showcasing the importance of structure-activity relationship (SAR) studies in medicinal chemistry (Girase et al., 2020).
Spiropiperidines in Drug Discovery
Spiropiperidines, with their three-dimensional chemical space, have been gaining popularity in drug discovery programs. The methodology for constructing spiropiperidines varies, and their synthesis plays a critical role in exploring new areas for therapeutic applications. While 3- and 4-spiropiperidines are often synthesized for drug discovery projects, 2-spiropiperidines are mainly produced en route to natural products. This distinction underscores the importance of synthetic strategies in developing spiropiperidine-based drugs (Griggs et al., 2018).
CNS Acting Drugs and Piperazine Derivatives
The central nervous system (CNS) is a critical target for drug development, with various piperazine derivatives being investigated for their potential CNS activity. The presence of nitrogen, sulfur, and oxygen in heterocycles, including piperazine, plays a vital role in forming compounds that may act on the CNS. This research indicates the versatility of piperazine derivatives in synthesizing novel CNS drugs, emphasizing the exploration of functional chemical groups as lead molecules (Saganuwan, 2017).
Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives find application across a broad spectrum of therapeutic areas, including as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The slight modification of the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules. This versatility demonstrates the piperazine scaffold's broad potential and the importance of exploring various activities through structural modifications (Rathi et al., 2016).
Properties
IUPAC Name |
tert-butyl 3-piperazin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3/c1-15(2,3)22-14(21)20-8-4-16(5-9-20)12-13(18-23-16)19-10-6-17-7-11-19/h17H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDSBOZDAAFJFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=NO2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.